molecular formula C22H18N2O5S B11475932 7-[4-(2-Amino-2-oxoethoxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-[4-(2-Amino-2-oxoethoxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11475932
M. Wt: 422.5 g/mol
InChI Key: CJGSOGSBHQEHMW-UHFFFAOYSA-N
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Description

7-[4-(CARBAMOYLMETHOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the thienopyridine class of molecules. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyridine core, which is fused with a phenyl ring and substituted with various functional groups, including a carbamoylmethoxy group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(CARBAMOYLMETHOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. This reaction is usually carried out under acidic conditions with a catalyst like p-toluenesulfonic acid.

    Substitution Reactions: The phenyl and carbamoylmethoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the nucleophile and facilitate the substitution.

    Oxidation and Functional Group Transformations:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[4-(CARBAMOYLMETHOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic rings. Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium tert-butoxide

    p-Toluenesulfonic acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

7-[4-(CARBAMOYLMETHOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-[4-(CARBAMOYLMETHOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as proteases or kinases.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents, such as ticlopidine and clopidogrel.

    Phenyl Substituted Compounds: Molecules with phenyl rings and similar functional groups, like phenylacetic acid derivatives.

Uniqueness

7-[4-(CARBAMOYLMETHOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H18N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

7-[4-(2-amino-2-oxoethoxy)phenyl]-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C22H18N2O5S/c23-16(25)11-29-14-8-6-12(7-9-14)15-10-17(26)24-19-18(13-4-2-1-3-5-13)21(22(27)28)30-20(15)19/h1-9,15H,10-11H2,(H2,23,25)(H,24,26)(H,27,28)

InChI Key

CJGSOGSBHQEHMW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC=C(C=C4)OCC(=O)N

Origin of Product

United States

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